molecular formula C22H29FN4O B2878438 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1207051-99-7

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2878438
CAS No.: 1207051-99-7
M. Wt: 384.499
InChI Key: FLUZMKQGAOZKCI-UHFFFAOYSA-N
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Description

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a phenylpropyl urea moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the addition of the ethyl linker. The final step involves the formation of the urea moiety through a reaction with phenylpropyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s overall activity. The urea moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-(4-(2-Methylphenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea: Contains a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O/c23-20-10-4-5-11-21(20)27-17-15-26(16-18-27)14-13-25-22(28)24-12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11H,6,9,12-18H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUZMKQGAOZKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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